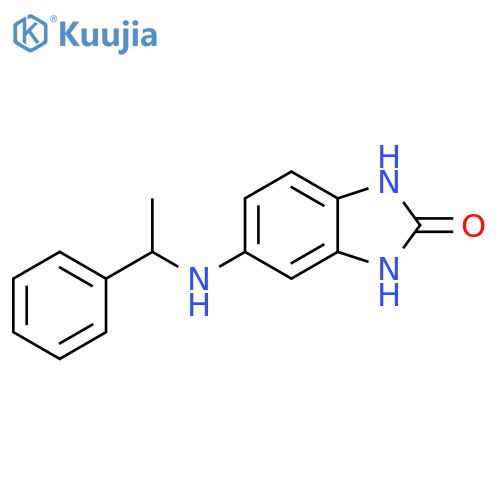Cas no 1038265-86-9 (5-(1-phenylethyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

1038265-86-9 structure
商品名:5-(1-phenylethyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one
CAS番号:1038265-86-9
MF:C15H15N3O
メガワット:253.299103021622
MDL:MFCD12458519
CID:5205429
PubChem ID:43180777
5-(1-phenylethyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one 化学的及び物理的性質
名前と識別子
-
- 2H-Benzimidazol-2-one, 1,3-dihydro-5-[(1-phenylethyl)amino]-
- 5-(1-phenylethyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one
-
- MDL: MFCD12458519
- インチ: 1S/C15H15N3O/c1-10(11-5-3-2-4-6-11)16-12-7-8-13-14(9-12)18-15(19)17-13/h2-10,16H,1H3,(H2,17,18,19)
- InChIKey: SMCBSCNUCBEJDQ-UHFFFAOYSA-N
- ほほえんだ: C1(=O)NC2=CC=C(NC(C3=CC=CC=C3)C)C=C2N1
5-(1-phenylethyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-83194-0.1g |
5-[(1-phenylethyl)amino]-2,3-dihydro-1H-1,3-benzodiazol-2-one |
1038265-86-9 | 95% | 0.1g |
$252.0 | 2024-05-21 | |
| Enamine | EN300-83194-10.0g |
5-[(1-phenylethyl)amino]-2,3-dihydro-1H-1,3-benzodiazol-2-one |
1038265-86-9 | 95% | 10.0g |
$3131.0 | 2024-05-21 | |
| Enamine | EN300-83194-0.05g |
5-[(1-phenylethyl)amino]-2,3-dihydro-1H-1,3-benzodiazol-2-one |
1038265-86-9 | 95% | 0.05g |
$168.0 | 2024-05-21 | |
| 1PlusChem | 1P01AKQO-10g |
5-[(1-phenylethyl)amino]-2,3-dihydro-1H-1,3-benzodiazol-2-one |
1038265-86-9 | 90% | 10g |
$3932.00 | 2023-12-26 | |
| 1PlusChem | 1P01AKQO-100mg |
5-[(1-phenylethyl)amino]-2,3-dihydro-1H-1,3-benzodiazol-2-one |
1038265-86-9 | 90% | 100mg |
$363.00 | 2023-12-26 | |
| 1PlusChem | 1P01AKQO-500mg |
5-[(1-phenylethyl)amino]-2,3-dihydro-1H-1,3-benzodiazol-2-one |
1038265-86-9 | 90% | 500mg |
$766.00 | 2023-12-26 | |
| 1PlusChem | 1P01AKQO-1g |
5-[(1-phenylethyl)amino]-2,3-dihydro-1H-1,3-benzodiazol-2-one |
1038265-86-9 | 90% | 1g |
$962.00 | 2023-12-26 | |
| 1PlusChem | 1P01AKQO-2.5g |
5-[(1-phenylethyl)amino]-2,3-dihydro-1H-1,3-benzodiazol-2-one |
1038265-86-9 | 90% | 2.5g |
$1827.00 | 2023-12-26 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01071691-1g |
5-[(1-Phenylethyl)amino]-2,3-dihydro-1H-1,3-benzodiazol-2-one |
1038265-86-9 | 95% | 1g |
¥3619.0 | 2023-03-01 | |
| Enamine | EN300-83194-1.0g |
5-[(1-phenylethyl)amino]-2,3-dihydro-1H-1,3-benzodiazol-2-one |
1038265-86-9 | 95% | 1.0g |
$728.0 | 2024-05-21 |
5-(1-phenylethyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one 関連文献
-
Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137
-
Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651
-
Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558
-
Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555
-
Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410
1038265-86-9 (5-(1-phenylethyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one) 関連製品
- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)
- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)
- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)
- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)
- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)
- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)
- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)
- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)
- 157047-98-8(Benzomalvin C)
- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1038265-86-9)5-(1-phenylethyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one

清らかである:99%
はかる:1g
価格 ($):474.0